![molecular formula C26H20Br2N4S2 B14203993 1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]- CAS No. 833427-91-1](/img/structure/B14203993.png)
1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediamine, N,N’-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]- is a complex organic compound with a unique structure that includes a benzene ring substituted with diamine groups and thiazolyl groups containing bromophenyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, N,N’-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]- typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzenediamine with 4-(3-bromophenyl)-5-methyl-2-thiazolyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediamine, N,N’-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1,3-Benzenediamine, N,N’-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,3-Benzenediamine, N,N’-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activities and functions. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic efficiency. Additionally, the compound’s thiazolyl groups can interact with cellular membranes, affecting membrane integrity and function .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenediamine, N,N’-bis(2-furanylmethylene): Similar structure but with furanylmethylene groups instead of thiazolyl groups.
1,3-Benzenediamine, N,N’-bis(1-methylheptyl): Contains long alkyl chains instead of aromatic thiazolyl groups.
1,3-Benzenediamine, 4-methyl-: A simpler structure with a single methyl group substitution.
Uniqueness
1,3-Benzenediamine, N,N’-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]- is unique due to its combination of bromophenyl and thiazolyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
833427-91-1 |
|---|---|
Molecular Formula |
C26H20Br2N4S2 |
Molecular Weight |
612.4 g/mol |
IUPAC Name |
1-N,3-N-bis[4-(3-bromophenyl)-5-methyl-1,3-thiazol-2-yl]benzene-1,3-diamine |
InChI |
InChI=1S/C26H20Br2N4S2/c1-15-23(17-6-3-8-19(27)12-17)31-25(33-15)29-21-10-5-11-22(14-21)30-26-32-24(16(2)34-26)18-7-4-9-20(28)13-18/h3-14H,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
SCURFVOXPVSHRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC(=CC=C2)NC3=NC(=C(S3)C)C4=CC(=CC=C4)Br)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


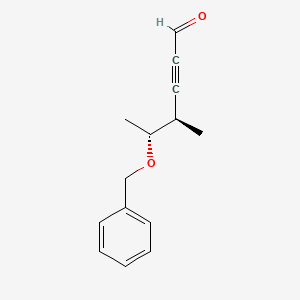
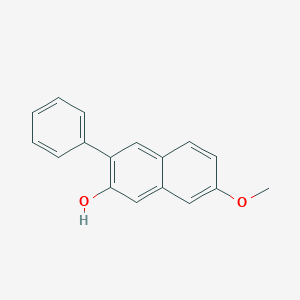
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)-](/img/structure/B14203945.png)
![Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate](/img/structure/B14203949.png)
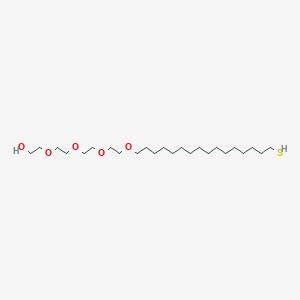
![Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate](/img/structure/B14203969.png)
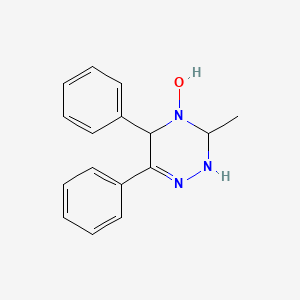
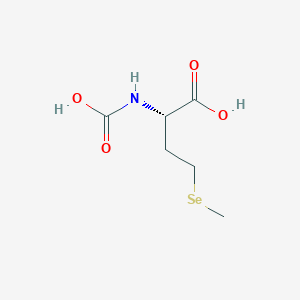
![1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene](/img/structure/B14203973.png)
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)

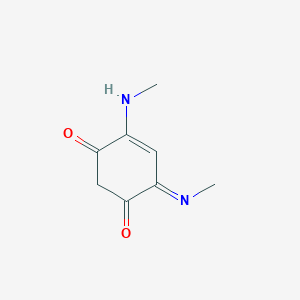
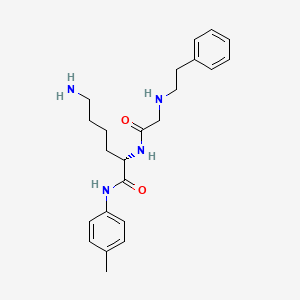
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
